3-(5-Hydroxypyrimidin-2-yl)benzonitrile
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Overview
Description
3-(5-Hydroxypyrimidin-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyl group and a benzonitrile moiety
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Hydroxypyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(5-Hydroxypyrimidin-2-yl)benzonitrile has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-(5-Hydroxypyrimidin-2-yl)benzonitrile exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group and benzonitrile moiety play crucial roles in these interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
3-(5-Methylpyrimidin-2-yl)benzonitrile
3-(5-Fluoropyrimidin-2-yl)benzonitrile
3-(5-Aminopyrimidin-2-yl)benzonitrile
Uniqueness: 3-(5-Hydroxypyrimidin-2-yl)benzonitrile is unique due to its hydroxyl group, which imparts different chemical and biological properties compared to its methyl, fluorine, and amino counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
3-(5-Hydroxypyrimidin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and therapeutic applications.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with a hydroxyl group and a benzonitrile moiety. Its structural formula is as follows:
This structure is crucial for its interaction with various biological targets, including enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against specific enzymes, particularly tyrosine kinases. These kinases play a pivotal role in signal transduction pathways associated with cell proliferation and survival, making them key targets in cancer therapy. The compound's ability to inhibit these kinases suggests potential use in treating various cancers where these pathways are dysregulated .
Binding Affinity
Studies have demonstrated that this compound binds effectively to the ATP-binding sites of tyrosine kinases. The binding affinity varies depending on the specific kinase, but it is generally characterized by a moderate to high affinity, indicating that this compound can compete effectively with ATP .
Biological Activity and Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by inhibiting cell growth and promoting cell cycle arrest. For instance, a study revealed that treatment with this compound led to significant reductions in cell viability in breast cancer cells .
- Xanthine Oxidase Inhibition : Another area of research has focused on its potential as a xanthine oxidase inhibitor, which could be beneficial in conditions like gout. The compound demonstrated effective inhibition of xanthine oxidase activity in biochemical assays .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(5-hydroxypyrimidin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-2-1-3-9(4-8)11-13-6-10(15)7-14-11/h1-4,6-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIHLBWBCOKTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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